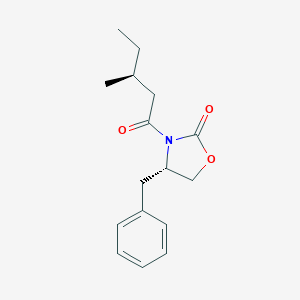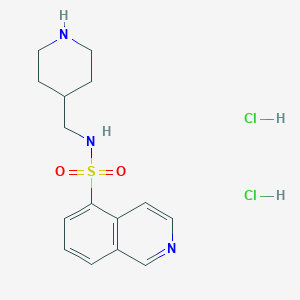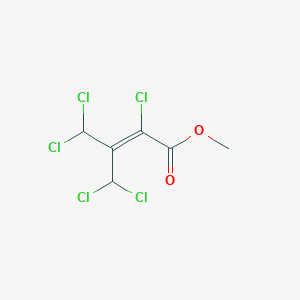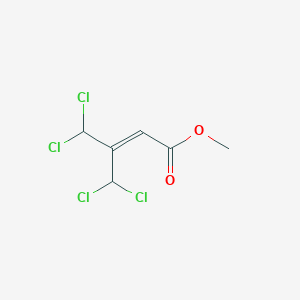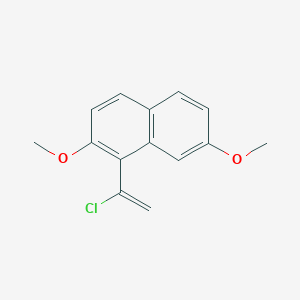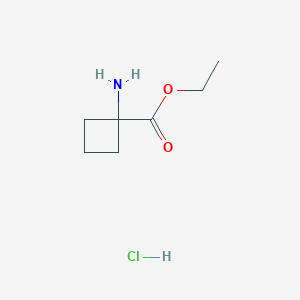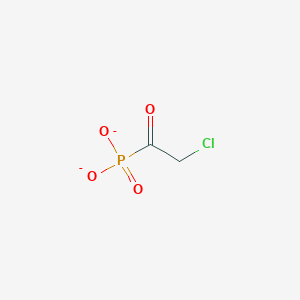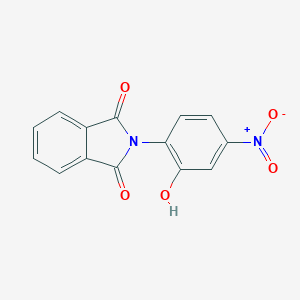
2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
The compound "2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione" is a derivative of 1H-isoindole-1,3(2H)-dione, which is a significant class of compounds with a wide range of medicinal properties. These derivatives have been studied for their potential as medicinal substances, particularly for their affinity for cyclooxygenase enzymes and their inhibitory activity, which is crucial in the treatment of inflammation and cancer . The compound's structure includes a nitro group and a hydroxy group on the phenyl ring, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of 1H-isoindole-1,3(2H)-dione derivatives, including the compound , involves obtaining good yields of the derivatives and potential pharmacophores. The structural confirmation of these new imides is achieved through elemental and spectral analysis methods such as FT-IR, H NMR, and MS. The synthesis process also considers the decay of the molecules and proposes hypothetical structures for the resulting pseudo-molecular ions .
Molecular Structure Analysis
The molecular structure of isoindole-1,3(2H)-dione derivatives is crucial for their biological activity. X-ray diffraction studies have been used to characterize the crystal structure of related compounds, providing insights into their conformation and how this may affect their interaction with biological targets . The presence of substituents like nitro and hydroxy groups can significantly influence the molecular conformation and, consequently, the biological activity .
Chemical Reactions Analysis
The chemical reactivity of isoindole-1,3(2H)-dione derivatives is influenced by the substituents on the phenyl ring. For instance, the presence of a nitro group can lead to unusual shifts under certain conditions, as seen in the reaction of a phenylhydrazo-β-diketone where a para to meta shift of a nitro group was observed . Additionally, the compound's ability to act as a ligand in the formation of metal complexes suggests potential applications in catalysis10.
Physical and Chemical Properties Analysis
The physicochemical properties of these derivatives are determined based on Lipinski's rule, which assesses their drug-likeness. The biological properties, such as cyclooxygenase inhibitory activity, are evaluated, and some derivatives have shown greater inhibition of COX-2, an enzyme associated with inflammation and cancer. The compounds also exhibit scavenging activity for oxidative or nitrosative stress, which is important for their potential as therapeutic agents. Importantly, the derivatives have shown no cytotoxic activity within the studied concentration range, which is a positive indicator for their safety profile .
Scientific Research Applications
Synthesis and Structural Analysis
Novel Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives Synthesis : A novel approach for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed. These derivatives are synthesized from 3-sulfolene, with subsequent modifications leading to amino and triazole derivatives, showcasing the versatility of this compound in chemical synthesis Tan et al., 2016.
Microwave-Assisted Synthesis of N-(Arylaminomethyl)-phthalimides : Utilizing N-hydroxymethylphthalimide and arylamines, a variety of isoindole-1,3-dione derivatives were synthesized, demonstrating the efficiency of microwave-assisted reactions. This study highlights the compound's role in facilitating rapid and high-yielding synthesis Sena et al., 2007.
Structural and Theoretical Studies on Norcantharidine Derivatives : Detailed analysis of four novel derivatives revealed insights into their supramolecular interactions and crystal structures. This study showcases the importance of structural differences in determining the supramolecular interactions of molecules, with isoindole-1,3(2H)-dione derivatives serving as a focal point Tan et al., 2020.
Functional Applications
Antimicrobial Screening : Novel azaimidoxy compounds derived from isoindole-1,3(2H)-dione have been synthesized and screened for antimicrobial activities. This research underscores the potential of these derivatives as chemotherapeutic agents, expanding the utility of isoindole-1,3(2H)-dione in medicinal chemistry Jain et al., 2006.
Mesogenic Schiff Bases Synthesis : The creation of mesogenic Schiff bases from isoindole-1,3-dione derivatives highlights their application in the development of materials with liquid crystalline properties. This research points to the versatility of isoindole-1,3(2H)-dione derivatives in material science, particularly in creating substances with unique thermal and optical properties Dubey et al., 2018.
Photophysical Properties Exploration : The study of excited-state intramolecular proton transfer chromophores based on isoindole-1,3(2H)-dione derivatives highlights their photophysical behavior and potential application in developing fluorescent materials sensitive to solvent polarity Deshmukh & Sekar, 2015.
Anticancer Activity Investigation : The synthesis and evaluation of novel isoindole-1,3(2H)-dione compounds containing different functional groups have been explored for their anticancer activity. This research underscores the potential of modifying isoindole-1,3(2H)-dione derivatives to develop new anticancer agents, demonstrating the compound's relevance in medicinal chemistry Tan et al., 2020.
Safety And Hazards
This would involve studying the compound’s toxicity, both acute and chronic. Other safety considerations might include the compound’s flammability and reactivity.
Future Directions
This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s mechanism of action, efforts to improve its synthesis, or the development of analogs with improved properties.
properties
IUPAC Name |
2-(2-hydroxy-4-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKQLZFZMUOLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405489 | |
| Record name | STK266267 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
117346-07-3 | |
| Record name | STK266267 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

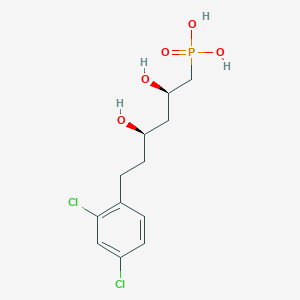
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
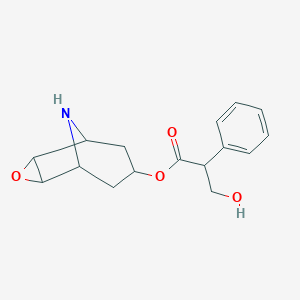
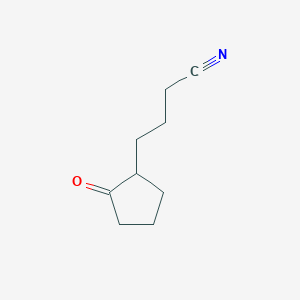
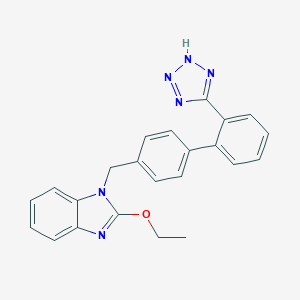
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
